![molecular formula C20H33ClN2O3 B1668336 Carbanilic acid, m-((pentyloxy)methyl)-, 2-piperidinoethyl ester, hydrochloride CAS No. 80171-77-3](/img/structure/B1668336.png)
Carbanilic acid, m-((pentyloxy)methyl)-, 2-piperidinoethyl ester, hydrochloride
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Overview
Description
Carbanilic acid, m-((pentyloxy)methyl)-, 2-piperidinoethyl ester, hydrochloride is a bioactive chemical.
Scientific Research Applications
Smooth Muscle Relaxation and Anti-Ulcer Activity
Carbanilic acid derivatives, such as pentacaine and its variations, have been found to relax smooth muscle in the gastrointestinal tract, particularly in the guinea-pig stomach. These compounds reduce spontaneous muscle contractions and can shift the cumulative concentration effect curves of acetylcholine, histamine, and BaCl2. Their anti-ulcer potential is suggested to be due to effects on membrane fluidity and Ca2+ availability (Mai et al., 1996).
Antagonistic Effects on Herbicide Activity
Desmedipham, a derivative of carbanilic acid, has shown antagonistic effects on the herbicide diclofop, reducing its effectiveness in controlling certain weeds like barnyardgrass in sugarbeets. This interaction suggests a complex dynamic in agrochemical applications (Dortenzio & Norris, 1979).
Anticancer Activity and Metabolism Studies
A compound closely related to carbanilic acid, TM208, exhibits significant in vivo and in vitro anticancer activity with low toxicity. Its metabolism in rats, leading to various metabolites, was analyzed using high-performance liquid chromatography and tandem mass spectrometry (Jiang et al., 2007).
Free Radical Scavenging and Cytoprotective Activity
The carbanilic acid derivative pentacaine, among others, has demonstrated notable free radical scavenging effects. This suggests potential for medicinal applications, especially in gastric cytoprotection (Dovolil & Beneš, 2001).
Effects on Phospholipid Bilayers
A derivative of carbanilic acid, [2-(decyloxy)phenyl]-2-(1-piperidinyl)ethyl ester, impacts the fluidity of model membranes made from egg yolk phosphatidylcholine. This can influence the structural dynamics of biological membranes (Gallová et al., 1995).
Metabolism of Related Compounds
Similar compounds to carbanilic acid, such as benidipine hydrochloride, undergo various metabolic pathways in rats and dogs, including oxidative N-dealkylation and hydrolysis of the ester moiety. This information is vital for understanding the pharmacokinetics and safety profiles of these compounds (Kobayashi et al., 1988).
properties
CAS RN |
80171-77-3 |
---|---|
Product Name |
Carbanilic acid, m-((pentyloxy)methyl)-, 2-piperidinoethyl ester, hydrochloride |
Molecular Formula |
C20H33ClN2O3 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
2-piperidin-1-ium-1-ylethyl N-[3-(pentoxymethyl)phenyl]carbamate;chloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-2-3-7-14-24-17-18-9-8-10-19(16-18)21-20(23)25-15-13-22-11-5-4-6-12-22;/h8-10,16H,2-7,11-15,17H2,1H3,(H,21,23);1H |
InChI Key |
ZVWCAAQUDUYGLJ-UHFFFAOYSA-N |
SMILES |
CCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
Canonical SMILES |
CCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Carbanilic acid, m-((pentyloxy)methyl)-, 2-piperidinoethyl ester, hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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